molecular formula C8H12N2O2S B15335859 (S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid

(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid

Cat. No.: B15335859
M. Wt: 200.26 g/mol
InChI Key: HYAAAPBBTUCXNL-UHFFFAOYSA-N
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Description

(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid typically involves the following steps:

  • Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

  • Carboxylation: The carboxylic acid group at the 4-position is introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The thiazole ring can undergo substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Amine Oxide: Formed through the oxidation of the amino group.

  • Alcohol: Formed through the reduction of the carboxylic acid group.

  • Substituted Thiazole: Various substituted thiazoles can be formed through substitution reactions.

Scientific Research Applications

(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to enzymes or receptors, leading to biological or chemical reactions.

Comparison with Similar Compounds

(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: can be compared with other similar compounds, such as:

  • 2-(1-Amino-2-methylpropyl)benzonitrile: Similar structure but different functional groups.

  • 1-Amino-2-methyl-2-propanol: Similar amino group but different ring structure.

These compounds share similarities in their amino groups but differ in their overall structure and functional groups, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-4(2)6(9)7-10-5(3-13-7)8(11)12/h3-4,6H,9H2,1-2H3,(H,11,12)

InChI Key

HYAAAPBBTUCXNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=CS1)C(=O)O)N

Origin of Product

United States

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